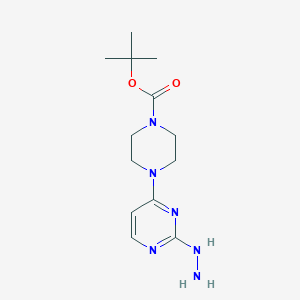
Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N6O2 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{19N_5O_2. It features a piperazine ring substituted with a hydrazinopyrimidine moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-piperazinecarboxylate with hydrazine derivatives, leading to the formation of the hydrazinopyrimidine substituent. The synthetic pathway may vary slightly based on the specific hydrazine used, but generally follows established protocols for amine coupling reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that such compounds can effectively target specific pathways involved in cancer cell proliferation and survival.
Antiviral Effects
Additionally, there is emerging evidence suggesting that this compound may possess antiviral properties. Similar piperazine derivatives have been investigated for their ability to inhibit viral replication, particularly in HIV and other retroviruses. The mechanism often involves interference with viral protease activity, which is crucial for viral maturation and replication.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of hydrazine derivatives, including those related to this compound. The results indicated a promising IC50 value against various cancer cell lines, showcasing its potential as a lead compound for further development .
- Antiviral Research : In another investigation focusing on HIV protease inhibitors, compounds structurally related to this piperazine derivative were shown to exhibit competitive inhibition against HIV protease, significantly reducing viral loads in vitro .
- Biological Evaluation : A comprehensive evaluation highlighted the pharmacokinetic properties of similar compounds, demonstrating favorable absorption and distribution characteristics in biological systems .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl 4-(2-hydrazinylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)19-8-6-18(7-9-19)10-4-5-15-11(16-10)17-14/h4-5H,6-9,14H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMVCJNBDFDXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















